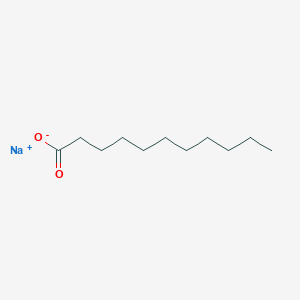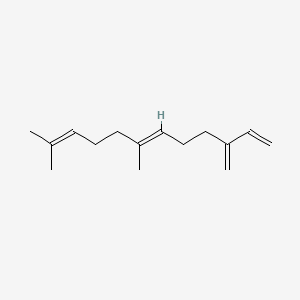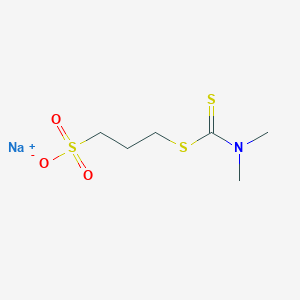
exo-2-Norbornylisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
exo-2-Norbornylisothiocyanate: is an organic compound with the molecular formula C8H11NS and a molecular weight of 153.24 g/mol . It is a derivative of norbornane, a bicyclic hydrocarbon, and contains an isothiocyanate functional group. This compound is known for its unique structural properties and reactivity, making it a valuable substance in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: exo-2-Norbornylisothiocyanate can be synthesized through the isomerization of exo-2-norbornylthiocyanate . This process involves the formation of a non-classical ion intermediate, which then rearranges to form the isothiocyanate . The reaction typically requires specific conditions, such as controlled temperature and pressure, to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions: exo-2-Norbornylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the isothiocyanate group, leading to the formation of thioureas and other derivatives.
Addition Reactions: The compound can also undergo addition reactions with various reagents, forming new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions: Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions often involve solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or specific temperatures to proceed efficiently .
Major Products Formed: The major products formed from reactions with this compound include thioureas, isothiocyanate derivatives, and various heterocyclic compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, exo-2-Norbornylisothiocyanate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: In industry, this compound may be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of exo-2-Norbornylisothiocyanate involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids . The formation of these covalent bonds can alter the function of the biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of the reaction and the nature of the nucleophiles present .
Comparación Con Compuestos Similares
- 1-Adamantyl isothiocyanate
- Cyclohexyl isothiocyanate
- Phenyl isothiocyanate
Comparison: exo-2-Norbornylisothiocyanate is unique due to its bicyclic norbornane structure, which imparts distinct steric and electronic properties compared to other isothiocyanates. This uniqueness can influence its reactivity and the types of products formed in chemical reactions . For example, the rigid structure of norbornane can affect the accessibility of the isothiocyanate group, leading to different reaction pathways and outcomes .
Propiedades
IUPAC Name |
(1S,2S,4R)-2-isothiocyanatobicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGDFYZLQKZUCO-CSMHCCOUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














